Sulphobenzoic anhydride

Description

Significance as a Versatile Chemical Intermediate in Organic Synthesis

Sulphobenzoic anhydride (B1165640) is a valuable intermediate in the synthesis of a wide range of organic compounds. guidechem.comcymitquimica.com Its utility is particularly noted in the manufacturing of dyes and pigments, including sulfonephthalein dyes which are often used as pH indicators. vulcanchem.comgoogle.com The compound is a key precursor in the production of saccharin (B28170), an artificial sweetener. vulcanchem.comgoogle.com

Beyond these applications, its role extends to the synthesis of pharmaceuticals and agrochemicals, where its unique chemical structure is leveraged to build complex molecular frameworks. guidechem.comontosight.ai In the realm of polymer chemistry, it is employed for the esterification of hydroxylated polymers, facilitating the synthesis of strong acid homopolymers and diblock copolymers. smolecule.com It also functions as a polymerization inhibitor. vulcanchem.comgoogle.com

Furthermore, sulphobenzoic anhydride serves as a derivatization agent in analytical chemistry. It is used to modify other molecules, such as phenols, to make them more readily detectable by techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOF-MS). vulcanchem.comresearchgate.net This process can significantly improve detection sensitivity. vulcanchem.com

Historical Context of its Discovery and Early Preparations

The development of this compound is linked to the broader study of halogenated benzoxathiol derivatives and the foundational work on its parent compound, 2-sulfobenzoic acid. smolecule.com Early research established several synthetic routes to the anhydride. These methods included the simple heating of the free 2-sulfobenzoic acid, either by itself or in the presence of a dehydrating agent like phosphorus pentoxide. smolecule.comorgsyn.org Another early preparation involved treating the acid with acetyl chloride. smolecule.comorgsyn.org

Other historical methods focused on the salts of 2-sulfobenzoic acid. The neutral potassium salt could be converted to the anhydride by warming it with phosphorus pentachloride, while the acid potassium salt could be transformed using either phosphorus pentachloride or thionyl chloride. orgsyn.org A well-documented procedure involves heating the acid ammonium (B1175870) salt of o-sulfobenzoic acid with an excess of thionyl chloride and extracting the resulting anhydride with benzene (B151609). orgsyn.orgorgsyn.org The discovery of saccharin in 1878 by Constantine Fahlberg, which involved the oxidation of toluene (B28343) sulfonamides, spurred further interest in related sulfur-containing aromatic compounds. rdd.edu.iq

Structural Features Pertinent to its Reactivity Profile

The reactivity of this compound is a direct consequence of its distinct molecular architecture. The structure consists of a benzene ring fused to a five-membered ring containing both a sulfonate group and a carbonyl group, forming a cyclic anhydride. vulcanchem.comontosight.ai Specifically, it is a cyclic anhydride formed between adjacent carboxylic acid and sulfonic acid groups on a benzene ring. vulcanchem.com

This cyclic anhydride moiety is highly susceptible to attack by nucleophiles. vulcanchem.comontosight.ai This reactivity allows it to act as an effective acylating agent, readily reacting with nucleophilic groups such as alcohols and amines to form esters and amides, respectively. smolecule.comcymitquimica.com This characteristic is fundamental to its application in polymer chemistry and organic synthesis. smolecule.com The presence of the electron-withdrawing sulfonate group further enhances the electrophilicity of the carbonyl carbon, increasing its reactivity compared to other anhydrides. smolecule.com The compound is also noted to be sensitive to moisture, hydrolyzing back to the corresponding acid. vulcanchem.comchemicalbook.comorgsyn.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,1-dioxo-2,1λ⁶-benzoxathiol-3-one nih.gov |

| CAS Number | 81-08-3 nih.gov |

| Molecular Formula | C₇H₄O₄S nih.gov |

| Molecular Weight | 184.17 g/mol nih.gov |

| Appearance | White to beige crystalline powder or crystals vulcanchem.comchemicalbook.com |

| Melting Point | 116-128 °C vulcanchem.com |

| Boiling Point | 184-186 °C at 18 mmHg chemicalbook.com |

| Density | ~1.6 g/cm³ vulcanchem.com |

| Solubility | Soluble in toluene chemicalbook.com |

Table 2: Catalysts for the Synthesis of this compound from 2-Sulfohalide Benzoates

| Catalyst Type | Examples | Efficacy |

|---|---|---|

| Lewis Acids | Zinc chloride, Ferric chloride, Aluminum bromide vulcanchem.com | Effective, with reported yields up to 91% vulcanchem.com |

| Transition Metal Halides | Ferric chloride vulcanchem.com | Special utility vulcanchem.com |

| Other Metal Halides | Antimony, molybdenum, boron, tin, titanium halides vulcanchem.com | Effective vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

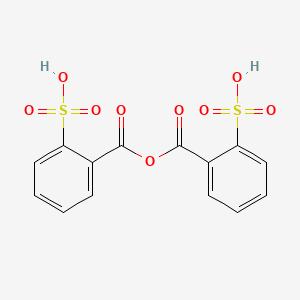

Molecular Formula |

C14H10O9S2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-(2-sulfobenzoyl)oxycarbonylbenzenesulfonic acid |

InChI |

InChI=1S/C14H10O9S2/c15-13(9-5-1-3-7-11(9)24(17,18)19)23-14(16)10-6-2-4-8-12(10)25(20,21)22/h1-8H,(H,17,18,19)(H,20,21,22) |

InChI Key |

VTULJCFJIIAAIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sulphobenzoic Anhydride

Conventional Preparation Routes

Conventional methods for synthesizing sulphobenzoic anhydride (B1165640) often involve dehydration reactions or the use of specific chemical reagents to facilitate cyclization.

Synthesis from o-Sulfobenzoic Acid via Dehydration

One of the foundational methods for preparing o-sulfobenzoic anhydride is through the dehydration of o-sulfobenzoic acid. smolecule.comsmolecule.com This can be achieved by heating the free acid, sometimes in the presence of a dehydrating agent like phosphorus pentoxide. smolecule.comorgsyn.org Another approach involves treating o-sulfobenzoic acid with acetyl chloride to yield the anhydride. smolecule.comorgsyn.org More recent developments have demonstrated the feasibility of direct cyclization by heating 2-sulfobenzoic acid under dehydrating conditions. smolecule.com

Reactions Involving Thionyl Chloride and Precursor Salts

A well-documented and effective method for synthesizing o-sulfobenzoic anhydride involves the reaction of precursor salts with thionyl chloride. orgsyn.orggoogle.com This procedure often utilizes the acid ammonium (B1175870) salt of o-sulfobenzoic acid. orgsyn.orgorgsyn.org In a typical setup, finely powdered acid ammonium o-sulfobenzoate is mixed with dry benzene (B151609) and treated with thionyl chloride. orgsyn.org The reaction mixture is gently heated to evolve hydrogen chloride and sulfur dioxide gases. orgsyn.org The process requires continuous stirring and can take several hours to complete. orgsyn.org After the reaction, the product is isolated by filtration and crystallization from benzene, yielding o-sulfobenzoic anhydride. orgsyn.org The yield for this method is reported to be in the range of 64-66%, with the potential for higher yields (74-81%) on larger scales. orgsyn.org

The reaction can also be performed with other salts, such as the acid potassium salt, which can be warmed with thionyl chloride to produce the anhydride. orgsyn.org

Table 1: Synthesis of o-Sulfobenzoic Anhydride using Thionyl Chloride

| Precursor Salt | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acid Ammonium o-Sulfobenzoate | Thionyl Chloride | Benzene | 64-81% | orgsyn.org |

| Acid Potassium Salt | Thionyl Chloride | Not Specified | - | orgsyn.org |

| o-Carboxybenzenesulfonate | Thionyl Chloride | Toluene (B28343) | 95.3% (purity >99.9%) | google.com |

Cyclodehydration of o-Carboxybenzenesulfonic Acid Salts

An industrially advantageous route involves the cyclodehydration of o-carboxybenzenesulfonic acid salts. google.com This process begins with the oxidation of a benzaldehyde-o-sulfonic acid salt to form an o-carboxybenzenesulfonic acid salt. google.com The subsequent step is the cyclodehydration of this salt, which can be readily achieved by reacting it with thionyl chloride in a solvent like toluene. google.com This method is noted for producing o-sulfobenzoic anhydride in high yield with few by-products. google.com

Advanced and Industrially Advantageous Production Methods

To overcome some of the limitations of conventional methods, such as the use of expensive starting materials or the production of undesirable by-products, more advanced synthetic strategies have been developed.

Pyrolysis of 2-Sulfochloride Benzoates

The pyrolysis of 2-sulfochloride benzoates presents a method for synthesizing o-sulfobenzoic anhydride, which can be carried out in a continuous process. google.comgoogle.com This reaction is typically conducted at elevated temperatures, generally in the range of 150°C to 400°C. google.comgoogle.com The specific temperature can be optimized for different ester groups; for instance, isopropyl or benzyl (B1604629) 2-sulfochloride benzoate (B1203000) pyrolyzes effectively at around 165°C, while isobutyl 2-sulfochloride benzoate requires a higher temperature of about 225°C. google.com This method avoids the use of reagents like thionyl chloride and toxic solvents, and it simplifies the isolation of the anhydride product. google.com

Catalyzed Thermolysis Approaches Utilizing Friedel-Crafts Catalysts

A significant advancement in the synthesis of o-sulfobenzoic anhydride is the use of catalyzed thermolysis. This process involves heating a 2-sulfohalide benzoate in the presence of a catalytic amount of a Friedel-Crafts catalyst. google.comgoogleapis.com This method has been shown to produce excellent yields of the anhydride at reasonable processing temperatures. google.comgoogleapis.com

A variety of Friedel-Crafts catalysts are effective, including halides of zinc, iron, antimony, molybdenum, boron, tin, and titanium. google.comgoogleapis.com Zinc chloride and ferric chloride are particularly preferred. google.com The reaction is typically carried out at temperatures ranging from about 130°C to 400°C, with a more preferred range of 150°C to 250°C. google.com The catalyst is used in small amounts, generally from 0.01 to about 3.0 percent by weight of the 2-sulfohalide benzoate. google.com This catalytic approach not only improves the yield but also produces methyl chloride as a co-product in excellent yield when o-carbomethoxybenzenesulfonyl chloride is the starting material. googleapis.com

Table 2: Catalysts for the Thermolysis of 2-Sulfohalide Benzoates

| Catalyst Type | Examples | Effectiveness | Reference |

|---|---|---|---|

| Group IIB Halides | Zinc chloride | Highly effective | vulcanchem.com |

| Group IIIA Halides | Aluminum chloride, Aluminum bromide | Effective but may form complexes | vulcanchem.com |

| Transition Metal Halides | Ferric chloride | Special utility | vulcanchem.com |

| Other Friedel-Crafts Catalysts | Halides of antimony, molybdenum, boron, tin, titanium | Effective | googleapis.com |

Oxidation of Benzaldehyde-o-sulfonic Acid Salt Precursors

A significant pathway to 2-sulphobenzoic anhydride involves the oxidation of benzaldehyde-o-sulfonic acid salts. This method proceeds in a two-step sequence: the initial oxidation of the aldehyde functional group to a carboxylic acid, followed by a cyclodehydration reaction to form the anhydride ring. google.com

The oxidation of a benzaldehyde-o-sulfonic acid salt yields an o-carboxybenzenesulfonic acid salt. google.com Various oxidation techniques can be employed, including air oxidation and nitric acid oxidation. google.com Industrially, the reaction is often catalyzed by metal acetates, such as cobalt acetate (B1210297) and manganese acetate, and may be promoted by a bromine compound like ammonium bromide. google.com The use of a co-oxidant, for instance, methyl ethyl ketone or acetaldehyde, can also be beneficial. google.com

In a representative procedure, sodium benzaldehyde-o-sulfonate is heated in acetic acid with manganese acetate, cobalt acetate, and ammonium bromide, while air is bubbled through the mixture. google.com After several hours, the resulting o-carboxybenzenesulfonic acid salt can be isolated. The subsequent step, cyclodehydration, is crucial for forming the anhydride. While treating o-carboxybenzenesulfonic acid with acetic anhydride has been explored, it has not consistently produced high yields. google.com A more effective method involves the use of thionyl chloride for the cyclodehydration of the o-carboxybenzenesulfonic acid salt. google.com

Detailed findings from a patented industrial process illustrate the reaction conditions.

Table 1: Oxidation of Sodium Benzaldehyde-o-sulfonate

| Parameter | Value |

|---|---|

| Starting Material | Sodium benzaldehyde-o-sulfonate |

| Solvent | Acetic Acid |

| Catalysts | Manganese Acetate, Cobalt Acetate |

| Promoter | Ammonium Bromide |

| Co-oxidant | Methyl Ethyl Ketone |

| Oxidizing Agent | Air |

| Temperature | 100 °C |

| Reaction Time | 7 hours |

Data sourced from a patented industrial process. google.com

In Situ Formation for Downstream Synthesis

2-Sulphobenzoic anhydride is a valuable intermediate that can be generated in situ and used directly in subsequent reactions without isolation. This approach is particularly advantageous for the synthesis of sulfonephthaleins, a class of dyes and indicators.

A common method for the in situ formation of 2-sulphobenzoic anhydride is the reaction of saccharin (B28170) with a condensing agent, such as concentrated sulfuric acid or oleum, at elevated temperatures. researchgate.net The anhydride, once formed, can then react with phenols present in the same pot to produce the desired sulfonephthalein. researchgate.net This one-pot synthesis is considered more economical and environmentally benign due to the absence of a solvent. researchgate.net

The formation of the sulfonephthalein from the in situ generated anhydride and a phenol (B47542) proceeds in two stages. First, the anhydride reacts with one molecule of the phenol to form an intermediate acid. This intermediate then reacts with a second molecule of the phenol to yield the final sulfonephthalein product. researchgate.net

Another application of in situ generated 2-sulphobenzoic anhydride is in the synthesis of N-substituted saccharins. The reaction of primary aromatic amines with 2-sulphobenzoic anhydride initially forms the salts of 2-[(arylamino)carbonyl]benzenesulfonic acid. mu.edu.iq These salts can then be treated with a dehydrating agent like thionyl chloride to yield N-substituted saccharins in moderate yields. mu.edu.iq

The esterification of hydroxylated polymers provides a further example of the utility of in situ reactions involving 2-sulphobenzoic anhydride. Hydroxyl groups on polymers such as poly(2-hydroxyethyl methacrylate) (PHEMA) can be esterified using an excess of 2-sulphobenzoic acid cyclic anhydride under mild conditions to introduce sulfonic acid functionalities. researchgate.net

Table 2: Examples of Downstream Synthesis with In Situ Generated 2-Sulphobenzoic Anhydride

| Precursor | Reagents for In Situ Formation | Downstream Reactant | Product |

|---|---|---|---|

| Saccharin | Conc. H₂SO₄ / Oleum | Phenol | Sulfonephthalein researchgate.net |

| 2-Sulphobenzoic Anhydride | - | Primary Aromatic Amine | Salt of 2-[(arylamino)carbonyl]benzenesulfonic acid mu.edu.iq |

| Salt of 2-[(arylamino)carbonyl]benzenesulfonic acid | Thionyl Chloride | - | N-Substituted Saccharin mu.edu.iq |

| 2-Sulphobenzoic Anhydride | - | Hydroxylated Polymer (e.g., PHEMA) | Sulfonated Polymer researchgate.net |

Reaction Chemistry and Mechanistic Studies of Sulphobenzoic Anhydride

Nucleophilic Ring-Opening Reactions

The reactivity of sulphobenzoic anhydride (B1165640) is dominated by nucleophilic ring-opening reactions. The mixed carboxylic-sulfonic anhydride system readily reacts with nucleophiles like amines, alcohols, and phenols. Mechanistically, these reactions typically involve nucleophilic attack at the more electrophilic carbonyl carbon, leading to the opening of the anhydride ring and the formation of a stable sulfonate anion as an ortho-substituent on the newly formed ester or amide. researchgate.netresearchgate.net

The reaction of 2-sulfobenzoic anhydride with primary amines results in the formation of 2-[(arylamino)carbonyl]benzenesulfonic acids. iaea.orgmu.edu.iq Studies have shown that the nucleophilic amine preferentially attacks the carbonyl carbon over the sulfur atom of the sulfone group, which is attributed to the steric hindrance from the two oxygen atoms of the sulfone group. iaea.orgmu.edu.iq The initially formed sulfonic acid is strong and readily reacts with excess amine to form the corresponding ammonium (B1175870) salt. mu.edu.iq

When 2-sulfobenzoic anhydride reacts with N-Boc-protected alpha-amino alcohols, it cleanly opens to yield zwitterionic esters. researchgate.net Subsequent dehydration of these esters leads to the formation of zwitterionic oxazolinesulfonic acid derivatives. researchgate.netresearchgate.netvulcanchem.com These oxazoline (B21484) derivatives can be hydrolyzed back to the zwitterionic esters upon reaction with water. researchgate.net Further reaction of either the zwitterionic esters or the oxazolines with primary amines can lead to SN2 attack at the oxazoline methylene (B1212753), resulting in the formation of amido sulfonic acids. researchgate.net This reactivity allows for the synthesis of a library of sulfonic acid-containing compounds. researchgate.net

A one-pot reaction involving Boc-protected amino alcohols and 2-sulfobenzoic anhydride, followed by the addition of various primary amines, provides a straightforward route to these complex sulfonated molecules. researchgate.net

Sulphobenzoic anhydride is a key reagent in the synthesis of novel chiral precatalysts. beilstein-journals.org These catalysts are prepared through the reaction of the anhydride with chiral 1,2-diamines. researchgate.netbeilstein-journals.org The reaction proceeds by the nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the anhydride, leading to the formation of a sulfonated amide. beilstein-journals.org These resulting molecules, containing both a primary amino group and a sulfonic acid group, can act as betaine-like amides. beilstein-journals.org

The synthesis is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C), and the product often precipitates from the reaction mixture as a solid. beilstein-journals.org The resulting sulfonamide precatalysts have been successfully used in metal-mediated aminocatalysis, for instance, in the enantioselective Michael addition of 4-hydroxycoumarin (B602359) to enones. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of Chiral Precatalysts from 2-Sulfobenzoic Anhydride and Chiral Diamines

| Starting Diamine | Anhydride | Solvent(s) | Yield | Reference |

|---|---|---|---|---|

| (1R,2R)-1,2-Diaminocyclohexane | 2-Sulfobenzoic anhydride | THF | 83% | beilstein-journals.org |

| (1R,2R)-1,2-Diaminocyclohexane | Bromo-substituted 2-sulfobenzoic anhydride | THF | 90% | beilstein-journals.org |

| (S)-1-(2-(Diphenylmethylamino)phenyl)ethan-1-amine | 2-Sulfobenzoic anhydride | DCM / Diethyl ether | 75% | beilstein-journals.org |

| (S)-1-(2-(Diphenylmethylamino)phenyl)ethan-1-amine | Bromo-substituted 2-sulfobenzoic anhydride | DCM / THF | 38% | beilstein-journals.org |

This compound is effectively used for the esterification of polymers containing hydroxyl groups, providing a simple method to introduce strongly acidic sulfonate groups. researchgate.netsemanticscholar.org This technique has been applied to various hydroxylated polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), poly(2-hydroxypropyl methacrylate) (PHPMA), and poly(glycerol monomethacrylate) (PGMA), which are synthesized with low polydispersity via atom transfer radical polymerization (ATRP). researchgate.netsemanticscholar.org

The esterification is typically carried out under mild conditions using an excess of this compound. researchgate.netacs.org The reaction converts the hydroxyl functionalities into sulfonate groups, transforming the initial polymer into a strong polyacid. researchgate.netsemanticscholar.org This method avoids the need for protecting group chemistry, making it an efficient route to well-defined strong acid homopolymers and diblock copolymers. researchgate.netsemanticscholar.org The degree of esterification can be very high, and the resulting sulfonated polymers have potential applications as proton-conducting membranes and pH-insensitive stabilizers. researchgate.netsemanticscholar.org For instance, a new type of anionic ATRP macroinitiator was prepared by partially esterifying PHEMA with 2-bromoisobutyryl bromide and then treating the remaining hydroxyl groups with this compound. acs.orgnih.gov

Table 2: Esterification of Hydroxylated Polymers with 2-Sulfobenzoic Anhydride (SBA)

| Polymer | Reaction Conditions | Degree of Esterification | Reference |

|---|---|---|---|

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | SBA in pyridine (B92270), 20°C | High | researchgate.netsemanticscholar.org |

| Poly(2-hydroxypropyl methacrylate) (PHPMA) | SBA in pyridine, 20°C | High | researchgate.netsemanticscholar.org |

| Poly(glycerol monomethacrylate) (PGMA) | SBA in pyridine, 20°C | High | researchgate.netsemanticscholar.org |

| PHEMA (for macroinitiator synthesis) | Excess SBA, mild conditions | Essentially full | acs.orgnih.gov |

In analytical chemistry, this compound serves as a valuable derivatizing agent to improve the detection of phenols, which are an important class of environmental contaminants, by mass spectrometry. nih.govvulcanchem.com The reaction involves the esterification of the phenolic hydroxyl group with the anhydride, tagging the phenol (B47542) with a sulfonic acid group. nih.gov This anionic derivative enhances ionization efficiency in techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.govamanote.comresearchgate.net

An "evaporative derivatization" method has been developed where a mixture of the phenol, this compound, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile (B52724) is evaporated to dryness and heated. nih.govresearchgate.net This technique has shown significantly higher yields compared to conventional solution-phase reactions. nih.gov For example, the evaporative derivatization of 4-phenylphenol (B51918) achieved a 96% yield, enabling the detection of as little as 25 picomoles of the analyte. nih.gov This method is particularly effective for phenols with higher pKa values (above 9), which are otherwise difficult to detect in negative ion mode. nih.govresearchgate.net The derivatization allows for uniform ionization of various species, which is also beneficial for the analysis of compounds like fatty alcohol ethoxylates. researchgate.netresearchgate.net

Table 3: Comparison of Derivatization Methods for 4-Phenylphenol with this compound

| Derivatization Method | Reaction Conditions | Yield | Detection Limit (MALDI-TOF/TOF-MS) | Reference |

|---|---|---|---|---|

| Conventional (Solution-phase) | Acetonitrile, room temp for 1h, then 80°C for 2h | 47% | Not specified | nih.gov |

| Evaporative Derivatization | Evaporated to solid, heated at 60°C for 1h | 96% | 25 pmol (S/N = 260) | nih.govresearchgate.net |

Anhydride Ring-Opening in Specific Chemical Environments

The cyclic structure of 2-sulfobenzoic anhydride, which is analogous to phthalic anhydride but with a sulfonyl group replacing a carbonyl group, readily undergoes ring-opening reactions in the presence of nucleophiles. researchgate.netevitachem.com This reactivity is a key feature of its chemistry, allowing for the synthesis of a variety of derivatives.

In chemical environments containing nucleophiles such as amines or alcohols, the anhydride ring opens. For example, reaction with an amine leads to the formation of a carboxamide linkage. google.com Similarly, reaction with hydroxylated polymers results in esterification, a method used to create strong acid homopolymers and diblock copolymers. researchgate.net This process involves the attack of the hydroxyl groups on the electrophilic carbonyl carbon of the anhydride, leading to the opening of the ring and the formation of a sulfonate-containing ester. researchgate.net

The reactivity of the anhydride is influenced by its structure. The presence of the electron-withdrawing sulfonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. smolecule.com This inherent reactivity allows for facile ring-opening under mild conditions. researchgate.netscbt.com

The table below summarizes the outcomes of ring-opening reactions of this compound with different nucleophiles.

| Nucleophile | Reaction Product | Reference |

| Amines | Carboxamide | google.com |

| Alcohols | Ester | researchgate.netresearchgate.net |

| Water | Carboxylic acid | researchgate.netsmolecule.com |

Acid-Catalyzed Reactions

The interaction of o-sulfobenzoic anhydride with diazoalkanes is a notable acid-catalyzed reaction. acs.org While specific mechanistic details for this compound are not extensively detailed in the provided results, the general reactivity of diazoalkanes with acidic compounds provides a framework for understanding these interactions. Acid-catalyzed reactions of diazoalkanes, such as diphenyldiazomethane with alcohols, have been studied to understand their kinetics and mechanisms. acs.org

In a broader context, the decomposition of diazodiphenylmethane (B31153) in the presence of acids has been investigated, highlighting the role of the acid in catalyzing the breakdown of the diazo compound. acs.org It is plausible that o-sulfobenzoic anhydride, being an acidic species, facilitates similar decomposition pathways for diazoalkanes upon reaction.

While o-sulfobenzoic anhydride itself is a cyclic anhydride of a sulfonic acid, the concept of Lewis acidity is crucial in many organic transformations. wikipedia.org Lewis acids act as electron pair acceptors to increase the reactivity of a substrate. wikipedia.org Common Lewis acids are metal-based, such as those of aluminum, boron, and tin. wikipedia.org

In the context of organic transformations, Lewis acids are used to catalyze a variety of reactions, including Friedel-Crafts alkylation and acylation, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org They function by activating substrates, often by coordinating to a lone-pair bearing atom like oxygen, which increases the electrophilicity of the substrate and makes it more susceptible to nucleophilic attack. wikipedia.org For instance, in Friedel-Crafts acylation, a Lewis acid assists in generating a highly reactive acylium ion from an acid chloride or anhydride. wikipedia.org

While direct evidence of this compound acting as a Lewis acid catalyst in the same vein as metal halides is not prominent, its acidic nature, particularly the Brønsted acidity of its hydrolysis product, 2-sulfobenzoic acid, is utilized in catalysis. evitachem.com The strong acidity of the sulfonic group allows it to act as a proton donor, facilitating various organic reactions. evitachem.com

The table below provides examples of transformations often catalyzed by Lewis acids.

| Reaction Type | Role of Lewis Acid | Reference |

| Friedel-Crafts Acylation | Generation of acylium ion | wikipedia.org |

| Diels-Alder Reaction | Acceleration and control of selectivity | wikipedia.org |

| Aldol Reaction | Activation of carbonyl component | wikipedia.org |

| Allylation of Aldehydes | Activation of the aldehyde | nih.gov |

Polymerization Initiation Mechanisms

o-Sulfobenzoic anhydride has been demonstrated to be an effective initiator for the polymerization of certain monomers, such as propylene (B89431) sulfide (B99878). koreascience.kr The polymerization of propylene sulfide initiated by o-sulfobenzoic anhydride proceeds via a zwitterionic mechanism. koreascience.kr

In this mechanism, the initiator, o-sulfobenzoic anhydride, reacts with the monomer. The kinetics of this polymerization have been studied, revealing that the rate constant of propagation is significantly higher (by about three orders of magnitude) than that of initiation. koreascience.kr This difference in rates is a characteristic feature attributed to the zwitterionic polymerization mechanism. koreascience.kr

The initiation step involves the reaction of the anhydride with the monomer, leading to the formation of a zwitterion. This zwitterionic species then propagates the polymerization by reacting with subsequent monomer units.

The table below summarizes the key kinetic findings for the polymerization of propylene sulfide initiated by o-sulfobenzoic anhydride.

| Kinetic Parameter | Finding | Reference |

| Propagation Rate Constant vs. Initiation Rate Constant | ~1000 times faster | koreascience.kr |

| Proposed Mechanism | Zwitterionic | koreascience.kr |

Solvolysis Mechanisms in Hydroxylic Solvents

The solvolysis of o-sulfobenzoic anhydride in various hydroxylic solvents, such as water and alcohols, has been a subject of mechanistic studies. researchgate.netrsc.orgrsc.org These reactions involve the nucleophilic attack of the solvent on the anhydride, leading to the opening of the ring.

In general, the solvolysis of acyclic mixed carboxylic-sulfonic anhydrides in hydroxylic solvents occurs via displacement at the carbonyl carbon. researchgate.net This results in the formation of a carboxylic acid (with water as the nucleophile) or an ester (with an alcohol as the nucleophile), along with the sulfonate anion. researchgate.net

For the cyclic o-sulfobenzoic anhydride, the solvolysis also involves the expulsion of a sulfonate anion from the carbonyl carbon. However, in this case, the sulfonate remains attached to the aromatic ring as an ortho-substituent in the resulting benzoic acid or benzoate (B1203000) ester. researchgate.net

Rate constants for the hydrolysis and deuterolysis of o-sulfobenzoic anhydride have been determined in 90% dioxane, and for solvolysis in five different alcohols. rsc.orgrsc.org The hydrolysis reaction is observed to be subject to negative salt effects. rsc.orgrsc.org The results of these kinetic studies are often discussed in relation to the properties of the solvent. rsc.orgrsc.org

The table below presents the rate constants for the solvolysis of o-sulfobenzoic anhydride in different hydroxylic solvents.

| Solvent System | Observation | Reference |

| 90% Dioxane (Hydrolysis) | Rate constants determined | rsc.orgrsc.org |

| 90% Dioxane (Deuteriolysis) | Rate constants determined | rsc.orgrsc.org |

| Five Alcohols (with Dioxan or Ether) | Rate constants determined | rsc.orgrsc.org |

| Hydrolysis Reaction | Subject to negative salt effects | rsc.orgrsc.org |

Derivatization and Functionalization Strategies Using Sulphobenzoic Anhydride

Synthesis of Sulfonated Compounds and Their Derivatives

O-sulfobenzoic anhydride (B1165640) is a key precursor in the synthesis of a variety of sulfonated organic compounds, including dye molecules and intermediates for pharmaceuticals. ontosight.ainih.gov The reaction of the anhydride with nucleophiles such as alcohols and amines is a primary route to these derivatives.

A notable application is in the production of sulfonephthalein and rhodamine dyes. The condensation reaction of o-sulfobenzoic anhydride with phenols is a classic method for creating sulfonephthalein indicators. scispace.comresearchgate.net For example, reacting it with phenol (B47542) under heat, often with a condensing agent, yields Phenol Red. scispace.com Similarly, it can be used to synthesize sulfo-rhodamine dyes, where the ortho-sulfonate group is installed on the pendant phenyl ring, by using the anhydride as the electrophile in reactions with bis-aryllithium intermediates. nih.gov This approach is also applicable to the synthesis of other xanthylium dyes. google.com

Furthermore, its reaction with primary aromatic amines has been studied, yielding salts of 2-[(arylamino)carbonyl]benzenesulfonic acid. mu.edu.iq Research indicates that the nucleophilic attack from the amine occurs at the carbonyl carbon rather than the sulfur atom of the sulfone group, a selectivity attributed to the steric hindrance imposed by the sulfone's oxygen atoms. mu.edu.iq The resulting sulfonic acids are typically strong enough to immediately form salts with any excess amine present in the reaction mixture. mu.edu.iq

Table 1: Synthesis of Sulfonated Derivatives with o-Sulfobenzoic Anhydride

| Reactant | Resulting Compound Class | Application / Field |

|---|---|---|

| Phenols | Sulfonephthaleins | pH Indicators, Dyes scispace.comresearchgate.net |

| Aminophenols | Xanthylium Dyes | Dyes google.com |

| Bis-aryllithium intermediates | Si-Rhodamines (Sulfo-dyes) | Fluorescent Labels nih.gov |

| Primary Aromatic Amines | 2-[(Arylamino)carbonyl]benzenesulfonic acid salts | Organic Intermediates mu.edu.iq |

Creation of Functional Polymers

O-sulfobenzoic anhydride is a powerful tool for the post-polymerization modification of polymers, enabling the creation of materials with tailored functionalities. Its primary use in this context is to introduce strongly acidic sulfonate groups onto a polymer backbone. smolecule.com

A facile and efficient method for synthesizing well-defined strong acid polymers involves the esterification of hydroxyl-functionalized polymers with o-sulfobenzoic anhydride. semanticscholar.orgresearchgate.net This strategy avoids the complexities of protecting group chemistry and the often problematic direct polymerization of acidic monomers. semanticscholar.org

The process typically involves a two-step approach:

Synthesis of a Precursor Polymer: Near-monodisperse hydroxylated polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), poly(2-hydroxypropyl methacrylate) (PHPMA), or poly(glycerol monomethacrylate) (PGMA), are first synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net This method can also produce diblock copolymers with one hydroxyl-functional block. researchgate.netacs.org

Esterification: The hydroxyl groups on the precursor polymer are then reacted with an excess of o-sulfobenzoic anhydride under mild conditions. researchgate.net This reaction converts the hydroxyl groups into esters, introducing a sulfonic acid group at each site and transforming the polymer into a strong polyacid. semanticscholar.orgresearchgate.net

Research has shown that the reaction proceeds to a high degree of conversion in solvents like pyridine (B92270) or in other solvents such as tetrahydrofuran (B95107) (THF) and acetone (B3395972) with the addition of a base catalyst like triethylamine (B128534) (TEA). semanticscholar.org Gel Permeation Chromatography (GPC) analysis confirms that the esterification leads to a clear increase in the polymer's molecular weight without causing chain scission or cross-linking. semanticscholar.org The resulting sulfonated polymers are analogous to poly(sodium 4-styrenesulfonate) and are of interest for applications requiring a pH-insensitive polyacid block, such as in proton-conducting membranes or as charge stabilizers for micelles. semanticscholar.org

Table 2: Esterification of Hydroxylated Polymers with o-Sulfobenzoic Anhydride

| Precursor Polymer | Solvent / Catalyst | Resulting Polymer Type | Key Feature |

|---|---|---|---|

| PHEMA, PHPMA, PGMA | Pyridine or THF/TEA | Strong Acid Homopolymer | Near-monodisperse, pH-insensitive polyacid semanticscholar.orgresearchgate.net |

| PnBA-b-PHEMA | Acetone/Methanol | Amphiphilic Block Copolymer | Hydrophilic strong acid block acs.org |

| PEO-based macroinitiator with PHPMA | Pyridine | Anionic Diblock Copolymer | Forms polyelectrolyte complexes researchgate.net |

O-sulfobenzoic anhydride is utilized for the chemical modification of chitosan (B1678972), a naturally occurring biopolymer, to enhance its properties and expand its applications. Specifically, it is used to prepare N-sulfobenzoyl chitosan. ncsu.edulsu.edu The reaction involves treating chitosan with the anhydride in a solvent such as methanol. ncsu.edu This introduces a sulfobenzoyl group onto the primary amino groups of the chitosan backbone. lsu.edu

This modification imparts an amphoteric character to the chitosan derivative. lsu.edu The introduction of the sulfonic acid group can also be the first step in creating more complex amphiphilic derivatives; for instance, after sulfonation with the anhydride, a hydrophobic lauroyl group can be added via acylation to produce lauroyl sulfated chitosan. nih.govresearchgate.net These modified chitosans are investigated for various applications, leveraging the combined properties of the biopolymer and the introduced functional groups. ncsu.edu

In the field of polymer analysis, o-sulfobenzoic anhydride serves as a superior derivatizing agent for the determination of hydroxyl end-groups. tandfonline.comresearchgate.net The method involves reacting a polymer containing hydroxy end-groups, such as those produced in certain free-radical polymerizations, with the anhydride. This reaction attaches a sulfonate group to the end of the polymer chain. tandfonline.com

This sulfonate group is "dye-active," meaning it can form an ionic complex with a cationic dye like methylene (B1212753) blue. The concentration of these end-groups can then be quantified using a dye-partition technique, allowing for the calculation of the polymer's number-average molecular weight (Mn). tandfonline.com

The use of o-sulfobenzoic anhydride for this purpose offers significant advantages over previously used reagents like chlorosulfonic acid:

Specificity: It reacts quantitatively and exclusively with the hydroxy functionality, avoiding undesirable side reactions on the polymer backbone. tandfonline.comresearchgate.net

Stability: The resulting ester linkage connecting the polymer to the sulfonate group is more resistant to hydrolysis than the sulfate (B86663) linkage formed by chlorosulfonic acid. tandfonline.comresearchgate.net

These features lead to a more accurate and reliable analysis of hydroxyl end-groups in polymers like poly(methyl methacrylate) and polystyrene. tandfonline.com

Preparation of Macrocyclic and Complex Architectures

Beyond linear polymers, o-sulfobenzoic anhydride is a reagent for the functionalization of highly ordered, complex molecular architectures such as Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials with large internal surface areas, making them ideal platforms for heterogeneous catalysis. rsc.orgresearchgate.net

A key strategy involves the post-synthetic modification (PSM) of a pre-formed MOF. Researchers have successfully incorporated sulfonic acid groups into an amino-functionalized MOF, Al–MIL-53–NH2, by reacting it with o-sulfobenzoic anhydride. rsc.orgresearchgate.net In this process, the amino groups on the MOF's organic linkers react with the anhydride, forming a stable amide bond and tethering a sulfobenzoic acid moiety to the framework. rsc.org

This modification transforms the MOF into a solid Brønsted acid catalyst without disrupting its underlying crystalline structure. rsc.orgresearchgate.net The resulting material, Al–MIL-53–ArSO3H, combines the catalytic activity of the sulfonic acid group with the robust, high-surface-area nature of the MOF support. researchgate.net

Development of Novel Catalytic Species

The introduction of a sulfonic acid group via o-sulfobenzoic anhydride is a direct route to creating novel catalysts for organic synthesis. These can be either heterogeneous solid-phase catalysts or homogeneous molecular catalysts.

As discussed previously, the functionalization of Al–MIL-53–NH2 with o-sulfobenzoic anhydride produces a recyclable, heterogeneous Brønsted acid catalyst. rsc.orgresearchgate.net This solid acid has proven effective in catalyzing [4+2] cycloaddition reactions for the synthesis of 4H-chromene derivatives from 2-vinyl-substituted phenols. rsc.orgresearchgate.net The MOF-based catalyst offers advantages in terms of low catalyst loading, high yield, and ease of separation from the reaction mixture. rsc.org

In the realm of homogeneous catalysis, o-sulfobenzoic anhydride has been used to synthesize novel chiral aminocatalysts. beilstein-journals.org These catalysts are prepared by reacting the anhydride with a chiral 1,2-diamine. The reaction forms an amide linkage, resulting in a betaine-like molecule that possesses both a primary amino group and a sulfonic acid group within a defined chiral scaffold. beilstein-journals.org The alkali-metal salts of these sulfonated diamides act as effective organocatalysts for asymmetric reactions, such as the Michael addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones, achieving high yields and enantioselectivities. beilstein-journals.org

Table 3: Catalysts Developed Using o-Sulfobenzoic Anhydride

| Catalyst Type | Precursors | Catalytic Application |

|---|---|---|

| Heterogeneous Solid Acid | Al–MIL-53–NH2 + o-Sulfobenzoic Anhydride | [4+2] Cycloadditions rsc.orgresearchgate.net |

| Homogeneous Aminocatalyst | Chiral 1,2-Diamine + o-Sulfobenzoic Anhydride | Asymmetric Michael Addition beilstein-journals.org |

Synthesis of Radiotracers and Imaging Agents

2-Sulfobenzoic anhydride serves as a versatile precursor and building block in the synthesis of various molecules designed for radio-imaging applications, such as Positron Emission Tomography (PET). Its utility stems from its ability to react with nucleophiles to introduce a functionalized benzene (B151609) ring bearing a sulfonic acid group, which can be used to construct precursors for radiolabeling or to create bifunctional chelators for radiometals.

One of the primary strategies involves using 2-sulfobenzoic anhydride to synthesize larger organic molecules, like pH-sensitive dyes, which are subsequently radiolabeled. A notable example is the synthesis of phenolsulfonphthalein (Phenol Red) derivatives. In this process, 2-sulfobenzoic anhydride undergoes a Friedel-Crafts reaction with phenols. For instance, reaction with a mixture of phenol and fluorophenol in the presence of a catalyst like zinc chloride yields fluorinated phenolsulfonphthalein analogues. nih.govnih.gov These fluorinated dyes can then be labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) through direct electrophilic fluorination. nih.govnih.gov The resulting ¹⁸F-labeled pH indicators are valuable as imaging agents for the non-invasive in vivo measurement of pH in biological systems. nih.govnih.gov

Another significant application is the use of 2-sulfobenzoic anhydride to create bifunctional chelators for metallic radionuclides like copper-64 (⁶⁴Cu). The anhydride ring can be opened by nucleophilic groups, such as amines present on a chelator scaffold. ontosight.ai This reaction introduces a carboxyl group and a sulfonic acid group. This strategy has been applied to functionalize sarcophagine (Sar) cages, which are hexaazamacrobicyclic ligands known to form highly stable complexes with copper. thno.orgresearchgate.net The reaction of 2-sulfobenzoic anhydride with an amine-functionalized sarcophagine derivative results in a new chelator, [Cu((NH)(2-sba)sar)]Cl, where the sulfobenzoic acid moiety is appended to the cage. researchgate.net This modification can influence the pharmacokinetic properties of the resulting ⁶⁴Cu-labeled complex and provides a potential site for conjugation to targeting biomolecules. researchgate.net The development of such bifunctional chelators is crucial for creating targeted radiopharmaceuticals for both PET imaging and therapy. thno.orgmdpi.com

The conversion of the sulfonic acid group, introduced by the anhydride, into a sulfonyl fluoride (B91410) is a promising strategy for ¹⁸F-labeling. While direct conversion from 2-sulfobenzoic anhydride is not extensively documented in the context of a complete radiotracer synthesis, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of modern ¹⁸F-radiochemistry. cas.cnnih.gov This methodology typically involves converting sulfonyl chlorides or other activated sulfonic acid derivatives into aryl sulfonyl fluorides using a fluoride source. nih.gov These ¹⁸F-labeled aryl sulfonyl fluorides can then be conjugated to biomolecules. Given that 2-sulfobenzoic anhydride can be converted to its corresponding sulfonyl chloride, this pathway represents a viable, albeit multi-step, approach to developing ¹⁸F-labeled imaging agents.

The research findings related to these synthetic strategies are summarized in the tables below.

Table 1: Synthesis of Radiolabel Precursors using 2-Sulfobenzoic Anhydride

| Precursor Type | Synthetic Route | Reactants | Radionuclide | Resulting Imaging Agent Type | Reference(s) |

| pH-Indicator Dye | Friedel-Crafts Reaction | 2-Sulfobenzoic anhydride, Phenol, Fluorophenol | ¹⁸F | ¹⁸F-labeled pH-indicator | nih.govnih.gov |

| Functionalized Dye | Condensation | 2-Sulfobenzoic anhydride, Fluorinated resorcinol | Not specified | Fluorinated xanthylium dye | thermofisher.com |

Table 2: Functionalization of Chelators with 2-Sulfobenzoic Anhydride

| Chelator Scaffold | Purpose of Functionalization | Radionuclide | Resulting Complex Example | Application | Reference(s) |

| Sarcophagine (Sar) | Introduction of a sulfonate group to modify properties and provide a conjugation handle. | ⁶⁴Cu | [Cu((NH)(2-sba)sar)]Cl | PET Imaging / Radiotherapy | thno.orgresearchgate.net |

Advanced Analytical and Spectroscopic Characterization of Sulphobenzoic Anhydride and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of sulphobenzoic anhydride (B1165640) and its derivatives, providing detailed information on the connectivity of atoms, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For 2-sulfobenzoic anhydride, the aromatic protons exhibit characteristic shifts in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing anhydride and sulfonyl groups. chemicalbook.comcore.ac.uk The specific splitting patterns (e.g., doublet, triplet, multiplet) and coupling constants (J values) reveal the substitution pattern on the aromatic ring. core.ac.uk

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. spectrabase.com The carbonyl carbon of the anhydride and the carbon atom attached to the sulfur atom are typically found at the downfield end of the spectrum. In derivatives, such as esters formed by the opening of the anhydride ring, the NMR signals shift accordingly. For instance, in 2-amido-diamine benzenesulfonic acids derived from sulphobenzoic anhydride, characteristic signals for the newly formed amide and amine functionalities appear. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 2-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)benzenesulfonic Acid | ¹H | 8.59 (s, 1H), 8.02 (dd, 1H), 7.56 (dt, 1H), 7.48-7.29 (m, 5H), 6.89-6.86 (m, 2H), 4.65 (dt, 2H), 4.04 (dt, 2H) | CD₃OD |

| 2-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)benzenesulfonic Acid | ¹³C | 170.7, 169.2, 144.1, 133.9, 133.2, 132.8, 131.3, 131.2, 131.1, 129.1, 129.0, 120.0, 119.4, 118.2, 66.1, 57.8 | CD₃OD |

| Benzoic 4-chlorobenzoic anhydride | ¹H | 8.13 (d), 8.08 (d), 7.67 (t), 7.54–7.48 (m) | CDCl₃ |

Data sourced from studies on this compound derivatives. core.ac.ukrsc.org

Mass Spectrometry (MS and MS/MS) for Complex Structure Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. core.ac.uk Techniques like electrospray ionization (ESI) are commonly used to generate ions from these polar molecules. core.ac.uk

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" that can help identify the molecule and distinguish it from isomers. nih.gov For example, studies on the regioisomers of sulfobenzoic acid using ion mobility mass spectrometry (IM-MS) combined with fragmentation analysis showed that the isomers could be definitively differentiated based on their unique product ion profiles, even when the precursor ions were not fully separated. nih.gov The para-isomer uniquely showed a loss of SO₂, while the meta-isomer was characterized by the formation of the bisulfite anion (HSO₃⁻). nih.gov

Derivatization with 2-sulfobenzoic anhydride (SBA) has also been employed as a strategy to improve the detection of other molecules, such as phenols, by negative ion matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.govresearchgate.net This "evaporative derivatization" creates an anionic derivative that is more readily detected. nih.govresearchgate.net The resulting SBA-tagged molecules can then be analyzed by MALDI-TOF/TOF-MS to confirm their structure. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. wikipedia.orgyoutube.com The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds at specific frequencies. youtube.com

For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the anhydride and sulfonyl groups. nist.gov Cyclic anhydrides typically show two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. These bands for this compound appear in the region of 1700-1850 cm⁻¹. The sulfonyl group (SO₂) gives rise to strong, characteristic asymmetric and symmetric stretching bands, usually found in the ranges of 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively. core.ac.uk The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Asymmetric Stretch | ~1780 - 1850 |

| Carbonyl (C=O) | Symmetric Stretch | ~1700 - 1750 |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1300 - 1400 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1100 - 1200 |

X-ray Crystallography for Conformation and Bonding

This technique has been crucial in confirming the structural assignments of complex derivatives of this compound. core.ac.ukmaynoothuniversity.ie For example, the structures of zwitterionic esters and oxazoline (B21484) sulfonic acid derivatives, synthesized from the reaction of 2-sulfobenzoic anhydride with N-Boc-protected α-amino alcohols, were unambiguously confirmed through X-ray crystallographic analysis. maynoothuniversity.ie These studies provide invaluable insight into the steric and electronic effects that govern the molecule's shape and how it packs in a solid state, which can influence its physical properties and reactivity. core.ac.uk

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. It is a cornerstone of both qualitative and quantitative analysis in synthetic and industrial chemistry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used for the separation, identification, and quantification of compounds. oup.com For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a common method. oup.comresearchgate.net In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the effective separation of moderately polar compounds. oup.com

HPLC methods are critical for assessing the purity of this compound and its derivatives, such as tetrabromo-2-sulfobenzoic acid cyclic anhydride, where minimum purity levels are often specified. calpaclab.com Furthermore, HPLC is used to monitor the progress of reactions involving these compounds. A notable application is the development of RP-HPLC methods to determine the degree of sulfonation in related compounds like phthalic anhydride. oup.comresearchgate.net In such methods, the sample is pretreated (e.g., via alcoholysis) to form stable derivatives that can be separated and quantified, allowing for an accurate calculation of the conversion and product distribution. oup.com

A typical RP-HPLC setup for analyzing sulfonated aromatic compounds might involve a C18 column, a mobile phase consisting of a methanol-water or acetonitrile-water mixture with a buffer (like ammonium (B1175870) dihydrogen phosphate), and UV detection at a wavelength where the aromatic compounds exhibit strong absorbance, such as 240 nm. oup.com

Table 3: Example HPLC Conditions for Analysis of Related Anhydrides

| Parameter | Condition |

|---|---|

| Column | Primesep S2 (for Benzoic Anhydride) sielc.com |

| Column | C18 (for Sulfonated Phthalic Anhydride) oup.com |

| Mobile Phase | Acetonitrile (B52724) (100%) sielc.com |

| Mobile Phase | Methanol/Water (42:58) with 0.15 M NH₄H₂PO₄ oup.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Flow Rate | 0.6 mL/min oup.com |

| Detection | UV at 210 nm sielc.com |

| Detection | UV at 240 nm oup.com |

Gas Chromatography (GC) for Process Monitoring

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. In the context of producing this compound, GC serves as a vital Process Analytical Technology (PAT) tool for real-time monitoring of the synthesis reaction. americanpharmaceuticalreview.com By providing continuous data, GC allows for precise control over reaction conditions, ensuring product quality and process efficiency. americanpharmaceuticalreview.com

A typical GC system for process monitoring consists of an injector, a column housed in a temperature-controlled oven, a carrier gas (commonly an inert gas like helium or nitrogen), and a detector. libretexts.org For the analysis of organic anhydrides, a Flame Ionization Detector (FID) is often employed due to its high sensitivity to organic compounds. rsc.orgkelid1.ir

In a hypothetical synthesis of this compound, a small volume of the reaction mixture is automatically sampled and injected into the GC. The high temperature of the injection port vaporizes the sample, and the inert carrier gas sweeps the volatile components onto the analytical column. libretexts.org Separation occurs based on the differential partitioning of each component between the mobile gas phase and the stationary phase within the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.

By tracking the peak areas of reactants (e.g., 2-sulfobenzoic acid) and the product (this compound) over time, process chemists can monitor the reaction's progress. This real-time analysis enables the determination of reaction kinetics, identifies the formation of any impurities, and confirms the reaction's endpoint, ensuring the process is optimized for yield and purity. americanpharmaceuticalreview.com

Table 1: Illustrative Gas Chromatography Data for Process Monitoring of this compound Synthesis

| Compound | Retention Time (minutes) | Peak Area (Arbitrary Units) - Start of Reaction | Peak Area (Arbitrary Units) - End of Reaction |

| Solvent | 2.1 | 50000 | 50000 |

| 2-Sulfobenzoic Acid (Reactant) | 5.4 | 12450 | 150 |

| This compound (Product) | 7.8 | 50 | 15800 |

| Impurity A | 6.2 | 0 | 210 |

Polymer Characterization Techniques

Following the synthesis of polymers using this compound as a monomer or modifying agent, a suite of analytical techniques is employed to determine the structure and properties of the resulting macromolecules.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of a polymer. wikipedia.orgresolvemass.ca This information is critical as the molecular weight profoundly influences the polymer's physical and mechanical properties, such as strength, viscosity, and brittleness. selectscience.netresearchgate.net

GPC separates polymer molecules based on their effective size, or hydrodynamic volume, in solution. wikipedia.org The instrument consists of a pump that moves a solvent (the mobile phase) through a column packed with porous gel beads (the stationary phase). researchgate.net When a dissolved polymer sample is injected, large polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. selectscience.net Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. selectscience.net

A detector, commonly a differential refractive index (DRI) detector, measures the concentration of the polymer as it elutes. youtube.com To determine the molecular weight, the system is calibrated using a series of well-characterized, narrow-dispersity polymer standards, such as polystyrene. wikipedia.orgresearchgate.net A calibration curve of log(Molecular Weight) versus retention time is generated, which allows the molecular weight distribution of the unknown polymer sample to be determined relative to the standards. wikipedia.org

The analysis of the resulting chromatogram provides several key average molecular weight values:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same chain length. selectscience.netyoutube.com

Table 2: Typical GPC Results for a Sulfonated Polymer Derivative

| Parameter | Value | Description |

| Number Average Molecular Weight (Mn) | 45,000 g/mol | Statistical average molecular weight of all polymer chains. |

| Weight Average Molecular Weight (Mw) | 87,500 g/mol | Average molecular weight with emphasis on heavier chains. |

| Polydispersity Index (PDI) | 1.94 | Indicates the breadth of the molecular weight distribution. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. thermofisher.com For polymers derived from this compound, this analysis is crucial for verifying the chemical composition of the final product. spectro-lab.pl It serves as a primary quality control method to confirm the successful incorporation of the sulfur-containing monomer into the polymer backbone and to ensure the purity of raw materials and finished products. thermofisher.comelementar.com

Modern elemental analyzers operate based on the dynamic flash combustion method, often referred to as the Dumas method. thermofisher.com A small, precisely weighed amount of the polymer sample is combusted in an oxygen-rich atmosphere at high temperatures. This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂, and SO₂). These gases are then carried by an inert gas, such as helium, through a series of separation columns and detectors, typically a thermal conductivity detector (TCD), which quantifies each gas. Oxygen content is usually determined separately by pyrolysis in the absence of oxygen.

The results from elemental analysis are compared against the theoretical values calculated from the polymer's expected repeating unit. A close correlation between the experimental and theoretical values provides strong evidence for the proposed chemical structure and purity of the polymer. For sulfur-containing polymers, accurate sulfur quantification is particularly important. spectro-lab.pl

Table 3: Elemental Analysis Data for a Polyimide Derived from this compound

| Element | Theoretical Weight % | Experimental Weight % |

| Carbon (C) | 65.10 | 65.05 |

| Hydrogen (H) | 3.25 | 3.28 |

| Nitrogen (N) | 5.62 | 5.59 |

| Sulfur (S) | 6.44 | 6.38 |

| Oxygen (O) | 19.59 | 19.70 |

Computational and Theoretical Investigations of Sulphobenzoic Anhydride

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactivity of molecules like Sulphobenzoic Anhydride (B1165640). These methods allow for the investigation of its electronic structure, conformational landscape, and potential chemical behavior, offering insights that complement experimental studies.

Applications in Advanced Materials and Chemical Synthesis

Reagent in Organic Synthesis

Sulphobenzoic anhydride (B1165640) serves as a key reagent in the synthesis of various organic molecules. It is particularly useful for introducing the sulfobenzoic acid moiety into other compounds, which can alter their chemical and physical properties.

The compound is a versatile reagent for creating sulfonic acid derivatives and chiral imidazolinium salts. lookchem.com It facilitates efficient one-pot or stepwise syntheses, which is advantageous for high-throughput library generation and enantioselective transformations in organic reactions. lookchem.com For example, it reacts with N-Boc-protected amino alcohols to form intermediates that are precursors for N-heterocyclic carbene (NHC) ligands, which have applications in catalysis. lookchem.com

In protein chemistry, sulphobenzoic anhydride has been used for the acylation of the ε-amino group of lysine residues in proteins. nih.gov Its reaction with primary aromatic amines has been shown to produce salts of 2-[(aryl amino)-carbonyl] benzene (B151609) sulfonic acid. mu.edu.iq Research indicates that the nucleophilic amine preferentially attacks the carbonyl carbon rather than the sulfur atom, a selectivity attributed to the steric hindrance caused by the oxygen atoms of the sulfone group. mu.edu.iq

Catalyst and Reagent in Specific Chemical Reactions

This compound participates in several specific chemical reactions, acting as both a reagent and a precursor to catalytic species. Its reactivity has been explored in solvolysis reactions, including hydrolysis and alcoholysis, to understand the mechanisms of acyl sulphonate reactions. rsc.orgrsc.org

As a reagent, it is effective in acylation reactions, particularly with alcohols and phenols. nih.govnih.gov This reactivity is fundamental to its role in modifying the structure and function of various molecules. Furthermore, it serves as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands, which are employed in various catalytic processes. lookchem.com

Polymer Science and Engineering

In the field of polymer science, this compound is utilized for the synthesis and modification of polymers, imparting unique properties for specialized applications.

This compound is employed in the esterification of hydroxylated polymers to introduce strongly acidic sulfonate groups. semanticscholar.org This process is a synthetically straightforward method that avoids the need for protecting group chemistry and proceeds under mild conditions. semanticscholar.org The resulting sulfonated polymers are strong polyacids, exhibiting pH-insensitive characteristics similar to poly(sodium 4-styrenesulfonate). semanticscholar.org These materials show significant promise for advanced applications, including the development of proton-conducting membranes for fuel cells and the layer-by-layer fabrication of polyelectrolyte multilayers. semanticscholar.org

The anhydride is used to modify various polymers to enhance their properties for specific industrial uses. It has been utilized in the complete derivatization of hydroxylated polymers such as poly(2-hydroxyethyl methacrylate) (PHEMA), poly(2-hydroxypropyl methacrylate) (PHPMA), and poly(glyceryl monomethacrylate) (PGMA). semanticscholar.org

In the formulation of specialty resins, this compound is an ingredient in the preparation of flame-retardant and light-resistant waterborne polyurethane coatings. guidechem.com It is also used in the synthesis of advanced composite materials, such as carbon nanotube and graphene-modified waterborne polyurethane coatings and adhesives for various substrates including plastics, glass, and textiles. guidechem.com

This compound is also noted for its role as a polymerization inhibitor. google.com This property is valuable in controlling and preventing unwanted polymerization reactions during the synthesis, processing, and storage of monomers.

Analytical Method Development and Derivatization

This compound is a valuable derivatizing agent in analytical chemistry, used to improve the detection and quantification of various analytes by mass spectrometry (MS) and chromatography. nih.govnih.govnih.govresearchgate.netresearchgate.net The process typically involves the conversion of hydroxyl groups into sulfonic acid groups, which enhances ionization efficiency for techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.govresearchgate.net

This reagent is particularly effective for derivatizing phenols, especially those with higher pKa values (above 9), for analysis by negative ion MALDI-TOF-MS. nih.govnih.govresearchgate.net A specialized "evaporative derivatization" technique has been developed that provides high reaction yields without the need for subsequent cleanup steps. nih.govnih.govresearchgate.net For instance, the derivatization of 4-phenylphenol (B51918) using this method achieved a 96% yield, compared to a 47% yield with conventional solution-phase reactions. nih.govresearchgate.net This significantly improved the detection limit, allowing 25 pmol of 4-phenylphenol to be detected with a high signal-to-noise ratio, whereas the underivatized phenol (B47542) was undetectable even at the 1 nmol level. nih.gov

The application of this compound extends to the analysis of non-ionic surfactants. A method has been developed for the derivatization of fatty alcohol ethoxylates, converting the terminal hydroxyl group of each species into an oxycarbonylbenzene-2-sulfonic acid group, which allows for uniform ionization and characterization by liquid chromatography/mass spectrometry (LC/MS). nih.govresearchgate.net It has also been used to derivatize a range of other alcohols, including glucose and mandelic acid, for detection by negative ion MALDI-TOF-MS. nih.gov

Interactive Data Table: Derivatization of Phenols with this compound

This table summarizes the results of derivatization experiments on various phenolic compounds.

| Phenol Analyte | Derivatization Method | Reaction Temperature | Reaction Time | Yield (%) | Detection Method |

| 4-Phenylphenol | Evaporative | 60°C | 1 h | 96 | MALDI-TOF/TOF-MS |

| 4-Phenylphenol | Solution-phase | 80°C | 2 h | 47 | HPLC-UV |

| Pentachlorophenol | Evaporative | 60°C | 2 h | ~1 | HPLC-UV |

| Pentachlorophenol | Evaporative | 80°C | 2 h | ~2 | HPLC-UV |

| Pentachlorophenol | Evaporative | 100°C | 2 h | ~25 | HPLC-UV |

Role in Electrolyte Additives for Battery Technologies

This compound, specifically 2-sulfobenzoic acid anhydride (2-SBA), has been identified as a functional electrolyte additive for enhancing the performance of lithium-ion batteries, particularly those utilizing silicon-containing negative electrodes. researchgate.net The primary challenge in anodes containing silicon, such as silicon oxide (SiOx), is the significant volume change that occurs during charging and discharging cycles. This fluctuation leads to the continuous breakdown and reformation of the protective solid-electrolyte interphase (SEI), consuming the electrolyte and active lithium, which in turn diminishes the battery's performance and lifespan. researchgate.net

Research has demonstrated that the introduction of 2-SBA into a standard carbonate-based electrolyte can effectively address these issues. researchgate.net When used in high-voltage Lithium Nickel Manganese Cobalt Oxide (NMC811) batteries paired with a graphite anode containing 20% SiOx, the addition of 2-SBA as an SEI-forming additive resulted in significantly improved electrochemical performance. researchgate.net The additive contributes to the formation of a more stable SEI layer on the anode surface, mitigating the detrimental effects of volume expansion. researchgate.net This improved interfacial stability leads to a notable increase in the battery's longevity. researchgate.net

Detailed studies have provided strong evidence of this enhanced performance. In pouch cell configurations, the inclusion of 2-SBA in the electrolyte has been shown to double the cell's cycle life compared to the baseline electrolyte without the additive. researchgate.net This advancement highlights the potential of this compound to help overcome critical barriers in the development of next-generation, high-capacity lithium-ion batteries. researchgate.net

| Battery Configuration | Electrolyte | Key Finding | Reference |

|---|---|---|---|

| LiNi0.8Mn0.1Co0.1O2 (NMC811) || Artificial Graphite + 20% SiOx Pouch Cell | Carbonate-based electrolyte with 2-Sulfobenzoic Anhydride (2-SBA) additive | The addition of 2-SBA resulted in a doubled cell cycle life compared to the baseline electrolyte. | researchgate.net |

Synthesis of Dyes and Indicators

This compound is a pivotal precursor in the synthesis of a specific class of dyes and pH indicators known as sulfonephthaleins. researchgate.netorgsyn.org These compounds are widely used in analytical chemistry. The fundamental reaction involves the condensation of this compound with phenols. researchgate.netnih.gov

The synthesis process typically occurs in two stages. First, the this compound reacts with one molecule of a substituted phenol to form an intermediate addition compound. researchgate.net This intermediate acid then reacts with a second molecule of the phenol to yield the final sulfonephthalein dye. researchgate.net Concentrated sulfuric acid is often employed as a condensing agent to facilitate this reaction. researchgate.net

An efficient and environmentally conscious method for this synthesis has been developed, which involves a solvent-free, one-pot reaction. researchgate.net In this approach, saccharin (B28170) is heated with a phenol in the presence of concentrated sulfuric acid. researchgate.net The saccharin is hydrolyzed in situ to form 2-sulfobenzoic anhydride, which then immediately reacts with the phenol present in the same vessel to produce the desired sulfonephthalein dye, such as Phenol red. researchgate.net This method is considered more economical and environmentally benign as it eliminates the need for a separate solvent. researchgate.net The purity of the starting o-sulfobenzoic anhydride is sufficient for the successful preparation of these dyes. orgsyn.org This reactivity also makes it a versatile building block for creating various sulfonic acid derivatives. guidechem.comlookchem.com

| Indicator/Dye Name | Precursors | Synthesis Principle | Reference |

|---|---|---|---|

| Sulfonephthaleins (general class) | o-Sulphobenzoic anhydride, Phenols | Condensation reaction, typically with a condensing agent like H2SO4. | researchgate.netorgsyn.org |

| Phenol Red (Phenolsulfonephthalein) | Saccharin (forms 2-sulfobenzoic anhydride in situ), Phenol | One-pot, solvent-free synthesis where the anhydride is formed and reacts in the same step. | researchgate.net |

Future Research Directions and Outlook

Exploration of Novel Reaction Pathways and Selectivity

Future investigations into the reactivity of 2-Sulphobenzoic anhydride (B1165640) will likely focus on uncovering novel transformations and enhancing reaction selectivity. A key area of interest is the chemoselective opening of the anhydride ring. Research has shown that 2-Sulphobenzoic anhydride reacts cleanly with N-Boc-protected α-amino alcohols, leading to the formation of zwitterionic esters. maynoothuniversity.ie This selective reaction highlights the potential for developing new synthetic routes that exploit the differential reactivity of the carbonyl and sulfonyl moieties within the molecule.

Another promising avenue involves its reactions with diazoalkanes. It has been observed that diazoalkanes with smaller substituents react with 2-Sulphobenzoic anhydride to yield sultones, which are products of formal carbene insertion into the C–O bond. deepdyve.com In contrast, diaryldiazomethanes undergo acid-catalyzed decomposition to form tetraarylethylenes. deepdyve.com This divergent reactivity based on the substrate structure presents an opportunity for further exploration. Future studies could focus on:

Catalyst Development: Designing catalysts that can control the reaction pathway, favoring either ring-opening or insertion products with a wider range of substrates.

Substrate Scope Expansion: Investigating reactions with a broader array of nucleophiles and reactive species to synthesize new classes of organosulfur compounds.

Mechanistic Studies: Employing computational and experimental methods to gain a deeper understanding of the transition states and intermediates involved in these reactions, which could lead to more predictable and selective transformations. deepdyve.com

The table below summarizes the observed selectivity in the reaction of 2-Sulphobenzoic anhydride with different diazoalkanes. deepdyve.com

| Reactant (Diazoalkane) | Primary Product Type |

| Diazoalkanes with small substituents | o-(substituted glycoloyl)benzenesulfonic acid sultones |

| Diaryldiazomethanes | Tetraarylethylenes |

Design and Synthesis of Advanced Derivatives with Tailored Functionalities

The ability of 2-Sulphobenzoic anhydride to serve as a scaffold for building complex molecules is a significant area for future development. The synthesis of sulfonic acid libraries through the ring-opening of the anhydride is a testament to its versatility. maynoothuniversity.ie For instance, the initial zwitterionic esters formed from the reaction with N-Boc-protected α-amino alcohols can be dehydrated to yield zwitterionic oxazoline (B21484) sulfonic acid derivatives. maynoothuniversity.ie Subsequent reactions, such as SN2 attack with amines, lead to the formation of amido sulfonic acids. maynoothuniversity.ie

This multi-step, modular approach allows for the systematic variation of functional groups, enabling the creation of diverse molecular libraries. Future research will likely focus on:

Functional Polymers: Incorporating the sulphobenzoic moiety into polymer backbones to create materials with enhanced thermal stability, flame retardancy, or ion-exchange capabilities.

Bioconjugation: Developing derivatives that can be used to modify proteins and other biomolecules, leveraging the reactivity of the anhydride towards amine groups. chemicalbook.com

Pharmaceutical Scaffolds: Using the anhydride as a starting point for the synthesis of novel heterocyclic systems and other scaffolds with potential biological activity. guidechem.com

Catalyst Design: Synthesizing chiral derivatives that can act as ligands in asymmetric catalysis, a critical area for the production of enantiomerically pure pharmaceuticals and fine chemicals. mpg.de

The sequential synthesis of derivatives from 2-Sulphobenzoic anhydride is outlined below. maynoothuniversity.ie

| Step | Reactants | Product Class |

| 1 | 2-Sulphobenzoic anhydride + N-Boc-protected α-amino alcohols | Zwitterionic esters |

| 2 | Dehydration of Zwitterionic esters | Zwitterionic oxazoline sulfonic acids |

| 3 | Zwitterionic esters/oxazolines + Amines (R²NH₂) | Amido sulfonic acids |

Integration into Sustainable Chemical Processes

The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals, are becoming central to chemical process design. chemijournal.comresearchgate.net Integrating 2-Sulphobenzoic anhydride into sustainable synthetic routes is a key future objective. Current industrial processes for related compounds, such as phthalic anhydride, are being re-evaluated to improve sustainability. marketresearchfuture.com